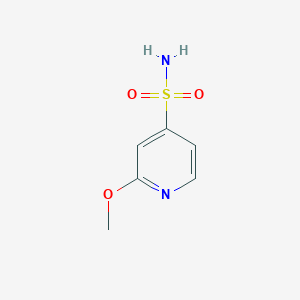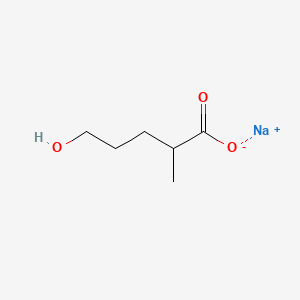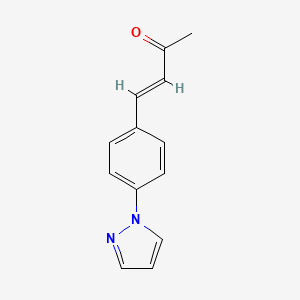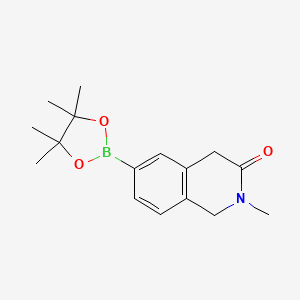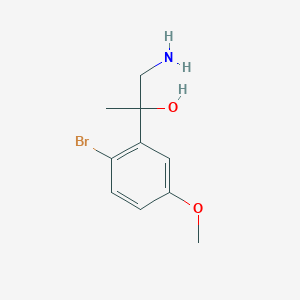
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methoxy-substituted phenyl compound, followed by the introduction of an amino group and a propanol moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromine and methoxy groups can participate in hydrophobic interactions and electron-donating effects, respectively. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol include:
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol: This compound has a fluorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(4-Bromo-2-methoxyphenyl)propan-2-ol:
1-Amino-1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol: Contains additional fluorine atoms, which can further influence its chemical behavior and interactions.
Propriétés
Numéro CAS |
71095-17-5 |
|---|---|
Formule moléculaire |
C10H14BrNO2 |
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
1-amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-10(13,6-12)8-5-7(14-2)3-4-9(8)11/h3-5,13H,6,12H2,1-2H3 |
Clé InChI |
NTHZLTNVGKEHCH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)(C1=C(C=CC(=C1)OC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


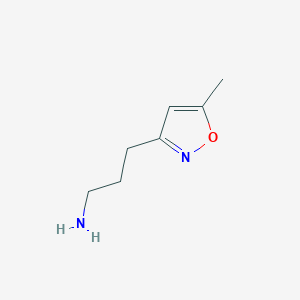

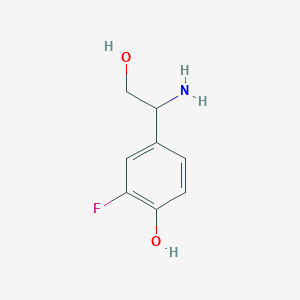


![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)

![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
